![molecular formula C16H14N2O2S B2869253 1-Methyl-3-[(4-nitrophenyl)methylsulfanyl]indole CAS No. 681280-03-5](/img/structure/B2869253.png)
1-Methyl-3-[(4-nitrophenyl)methylsulfanyl]indole
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
1-Methyl-3-[(4-nitrophenyl)methylsulfanyl]indole serves as a fundamental compound in chemical synthesis, contributing to the development of various indole derivatives through nucleophilic addition reactions, cycloadditions, and substitution reactions. This compound's reactivity, particularly with electrophiles and nucleophiles, opens avenues for synthesizing heterocyclic compounds and exploring novel chemical pathways.
- Bhat et al. (2017) detailed the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole via a one-pot three-component reaction, showcasing its potential in generating complex molecules for further chemical and pharmaceutical studies (Bhat et al., 2017).
Structural and Spectroscopic Analysis
The structural characterization of this compound derivatives through X-ray diffraction, FTIR, FT-Raman, and NMR spectroscopy has been fundamental in understanding the molecular architecture and electronic properties of these compounds. Such analyses are crucial for elucidating the structure-activity relationships that govern their chemical reactivity and potential applications in materials science and molecular engineering.
- The structural and vibrational spectroscopy study conducted by Bhat et al. (2017) exemplifies the detailed characterization processes, providing insight into the molecular geometry, electronic structure, and potential applications of synthesized indole derivatives (Bhat et al., 2017).
properties
IUPAC Name |
1-methyl-3-[(4-nitrophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-17-10-16(14-4-2-3-5-15(14)17)21-11-12-6-8-13(9-7-12)18(19)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXXOBYLFZNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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